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Compound of Interest

Compound Name: Allyl isonicotinate

Cat. No.: B1581347 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for Allyl
isonicotinate (prop-2-enyl pyridine-4-carboxylate), a valuable chemical intermediate in

pharmaceutical and materials science research. This document is intended for researchers,

scientists, and drug development professionals, offering a detailed examination of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not

merely on the presentation of raw data but on the expert interpretation that validates the

molecular structure and provides insights into its chemical properties.

Introduction to Allyl Isonicotinate
Allyl isonicotinate (C9H9NO2, Molar Mass: 163.17 g/mol ) is an ester of isonicotinic acid and

allyl alcohol.[1][2] Its structure, featuring a pyridine ring and an allyl group, imparts unique

reactivity and makes it a versatile building block in organic synthesis. Accurate spectroscopic

characterization is paramount to confirm its identity and purity, which is crucial for its application

in any research or development setting. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and

MS data, providing a comprehensive spectroscopic profile of the molecule.

Below is the chemical structure of Allyl isonicotinate, which will be referenced throughout this

guide.

Figure 1: Chemical Structure of Allyl Isonicotinate
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Allyl isonicotinate, both ¹H and ¹³C NMR provide definitive structural

confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Allyl isonicotinate is characterized by distinct signals corresponding

to the protons of the pyridine ring and the allyl group. The spectrum is typically recorded in a

deuterated solvent, such as chloroform-d (CDCl₃).[3][4]

Table 1: ¹H NMR Spectroscopic Data of Allyl Isonicotinate

Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.785 Doublet 2H H-2, H-6 (Pyridine)

7.864 Doublet 2H H-3, H-5 (Pyridine)

6.02 Multiplet 1H H-8 (Allyl)

5.44 Doublet 1H H-9a (Allyl, trans)

5.33 Doublet 1H H-9b (Allyl, cis)

4.860 Doublet 2H H-7 (Allyl)

Data sourced from ChemicalBook.[4]

Interpretation of the ¹H NMR Spectrum:

Pyridine Protons: The two sets of aromatic protons on the pyridine ring appear as doublets at

8.785 and 7.864 ppm. The downfield shift of the H-2 and H-6 protons is due to the

deshielding effect of the electronegative nitrogen atom.

Allyl Protons: The allyl group gives rise to three distinct signals. The proton at the 8-position

(H-8) is a multiplet due to coupling with the adjacent methylene and vinyl protons. The

terminal vinyl protons (H-9a and H-9b) are diastereotopic and appear as two separate

doublets, indicating restricted rotation around the C-O bond. The methylene protons (H-7)
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adjacent to the ester oxygen appear as a doublet, deshielded by the electron-withdrawing

ester group.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of Allyl Isonicotinate

Chemical Shift (ppm) Assignment

164.5 C=O (Ester Carbonyl)

150.5 C-2, C-6 (Pyridine)

137.5 C-4 (Pyridine)

132.0 C-8 (Allyl)

122.5 C-3, C-5 (Pyridine)

119.0 C-9 (Allyl)

66.5 C-7 (Allyl)

Data sourced from ChemicalBook and interpreted based on standard chemical shifts.[3]

Interpretation of the ¹³C NMR Spectrum:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most downfield signal, appearing

around 164.5 ppm.

Pyridine Carbons: The carbons of the pyridine ring are observed in the aromatic region. The

C-2 and C-6 carbons are the most deshielded due to their proximity to the nitrogen atom.

The C-4 carbon is also significantly downfield, while the C-3 and C-5 carbons appear at a

more upfield position.

Allyl Carbons: The three carbons of the allyl group are clearly distinguishable. The C-8 and

C-9 carbons of the double bond appear in the olefinic region, while the C-7 methylene
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carbon, being attached to the electronegative oxygen, is found further downfield compared to

a typical allylic carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Allyl Isonicotinate

Wavenumber (cm⁻¹) Intensity Assignment

3070 Medium
=C-H Stretch (Aromatic and

Alkene)

2980 Medium C-H Stretch (Alkane)

1725 Strong C=O Stretch (Ester)

1640 Medium C=C Stretch (Alkene)

1595, 1410 Medium
C=C and C=N Stretch

(Pyridine Ring)

1280, 1120 Strong C-O Stretch (Ester)

Data interpreted based on typical IR frequencies and data from PubChem.[1]

Interpretation of the IR Spectrum:

The IR spectrum of Allyl isonicotinate clearly confirms the presence of the key functional

groups:

A strong absorption band at 1725 cm⁻¹ is characteristic of the C=O stretching vibration of the

ester group.

The C-O stretching vibrations of the ester are observed as strong bands around 1280 and

1120 cm⁻¹.
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The presence of the pyridine ring is indicated by the C=C and C=N stretching vibrations in

the 1595-1410 cm⁻¹ region.

The allyl group is identified by the C=C stretch at 1640 cm⁻¹ and the =C-H stretch above

3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Table 4: Mass Spectrometry Data for Allyl Isonicotinate

m/z Relative Intensity (%) Assignment

163 6.5 [M]⁺ (Molecular Ion)

106 100 [M - C₃H₅O]⁺

78 31.8 [C₅H₄N]⁺

51 18.4 [C₄H₃]⁺

Data sourced from ChemicalBook.[3]

Interpretation of the Mass Spectrum:

The mass spectrum of Allyl isonicotinate shows a molecular ion peak [M]⁺ at m/z 163, which

corresponds to its molecular weight.[1][2] The base peak at m/z 106 is attributed to the loss of

the allyloxy radical (•OCH₂CH=CH₂), resulting in the stable isonicotinoyl cation. Further

fragmentation of the pyridine ring leads to characteristic ions at m/z 78 and 51.

Allyl Isonicotinate
[C₉H₉NO₂]⁺˙

m/z = 163

Isonicotinoyl cation
[C₆H₄NO]⁺
m/z = 106

- •C₃H₅O
Pyridinium cation

[C₅H₄N]⁺
m/z = 78

- CO [C₄H₃]⁺
m/z = 51

- HCN

Click to download full resolution via product page

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway
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Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard analytical

instrumentation and methodologies.

NMR Spectroscopy Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of Allyl isonicotinate in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,

zgpg30). A longer acquisition time and a greater number of scans are typically required

compared to ¹H NMR.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., a diamond or germanium crystal).

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Analysis: Place a small drop of liquid Allyl isonicotinate directly onto the ATR

crystal.

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at

a resolution of 4 cm⁻¹.
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Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization - EI):

Sample Introduction: Introduce a dilute solution of Allyl isonicotinate in a volatile solvent

(e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe

or a gas chromatograph (GC-MS).

Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Conclusion
The comprehensive spectroscopic analysis presented in this guide provides unequivocal

evidence for the structure of Allyl isonicotinate. The ¹H and ¹³C NMR data precisely map the

carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and

pyridine functionalities, and the mass spectrum corroborates the molecular weight and reveals

a characteristic fragmentation pattern. This detailed spectroscopic profile serves as a crucial

reference for researchers utilizing Allyl isonicotinate in their synthetic endeavors, ensuring the

identity and purity of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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